2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine
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Overview
Description
2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a benzodioxin ring, a piperidine ring, and a pyrimidine ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine typically involves multiple steps. The process begins with the preparation of the benzodioxin ring, followed by the introduction of the piperidine ring, and finally, the attachment of the pyrimidine ring. Each step requires specific reagents and conditions to ensure the successful formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: A simpler compound with a similar benzodioxin ring structure.
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: Another compound featuring the benzodioxin ring.
Uniqueness
What sets 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine apart is its combination of three distinct ring systems, which imparts unique chemical and biological properties. This structural complexity allows for a wide range of interactions and applications that simpler compounds may not offer.
Properties
IUPAC Name |
2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]methoxy]-5-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-14-10-20-19(21-11-14)27-13-15-3-2-6-22(12-15)28(23,24)16-4-5-17-18(9-16)26-8-7-25-17/h4-5,9-11,15H,2-3,6-8,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKAOABSOHGWBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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